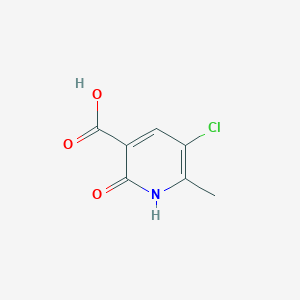

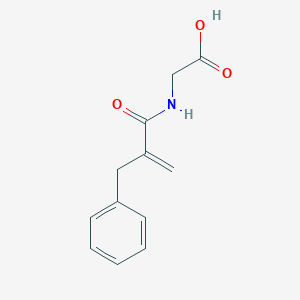

(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

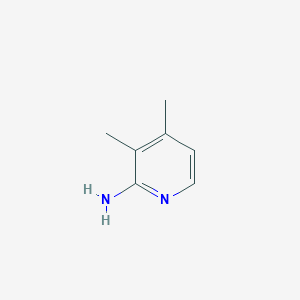

"(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one" is a synthetic compound that may offer significant insights into chemical synthesis, molecular interactions, and potential pharmaceutical utility. Its relevance in research stems from its unique structural features and the potential it holds for elucidating new chemical reactions and properties.

Synthesis Analysis

The synthesis of such compounds typically involves complex chemical reactions aimed at introducing specific functional groups, ensuring stereochemical precision, and achieving high purity levels. While direct synthesis details for this compound were not identified, related research on similar compounds indicates a multifaceted approach involving cyclization, chlorination, and condensation reactions as seen in derivatives synthesized for pharmacological evaluations and structure-activity relationship studies (Bojarski et al., 2002); (Liu et al., 2008).

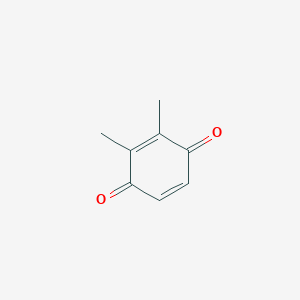

Molecular Structure Analysis

The molecular structure of "(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one" is crucial for its chemical behavior and interaction with biological targets. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure, offering insights into its stereochemistry and conformational preferences (Sonwane et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound likely explore its reactivity under various conditions, including its potential as a ligand in coordination chemistry or its behavior in substitution reactions. The presence of an imidazolidin-4-one moiety within its structure suggests a propensity for engaging in hydrogen bonding and nucleophilic addition reactions (Szacon et al., 2015).

Physical Properties Analysis

The physical properties, including melting point, solubility in different solvents, and crystalline structure, are essential for understanding the compound's behavior in various environments. Such properties are pivotal in determining its suitability for further chemical modifications and potential pharmaceutical formulation (Tozkoparan et al., 1999).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability under physiological conditions, are critical for predicting the compound's interactions at the molecular level. Studies on related compounds often focus on optimizing these properties to enhance therapeutic efficacy and reduce toxicity (Nunoya et al., 1999).

科学的研究の応用

Stereoselective Synthesis

- Application in Stereoselective Alkylation : (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one, a compound structurally similar to the queried chemical, has been used as a chiral auxiliary in asymmetric acetate and propionate Mannich-type reactions. This method is significant for the stereoselective synthesis of ezetimibe, highlighting its potential in asymmetric synthesis (Goyal et al., 2016).

Synthesis of Bioactive Compounds

- Synthesis of Oxyneolignans : A study demonstrated the use of (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one auxiliary in anti selective glycolate aldol reactions. This was utilized in the stereoselective synthesis of oxyneolignans, showing its role in creating structurally complex and biologically active molecules (Gangar et al., 2016).

Antibacterial Applications

- Potential in Antibacterial Agents : A related compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, was identified as a potent antibacterial agent, particularly effective against anaerobic bacteria. Its design aims at releasing lethal species within target bacterial cells, indicating potential applications in antibacterial therapy (Dickens et al., 1991).

Catalytic Applications

- Use in Ethylene Polymerization : Imidazolidin compounds, such as (imido)vanadium(V) dichloride complexes with imidazolidin-2-iminato ligands, have shown high catalytic activity in ethylene polymerization. This suggests potential applications in the field of polymer chemistry and material science (Nomura et al., 2014).

Antimycobacterial Activity

- Antimycobacterial Properties : Enantiomerically pure spiroisoxazolidines, synthesized via 1,3-dipolar cycloaddition of C-aryl-N-phenylnitrones to compounds structurally related to (R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one, exhibited significant in vitro activity against Mycobacterium tuberculosis (Kumar et al., 2010).

特性

IUPAC Name |

(2R)-2-(2,6-dichlorophenyl)-1-[(1R)-1-phenylethyl]imidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWBYRMAJLBSCX-PIGZYNQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CC(=O)N[C@H]2C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

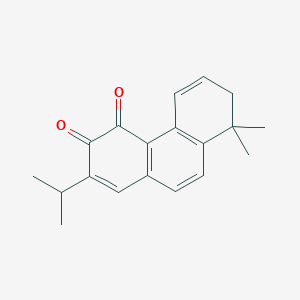

![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)